molecular formula C7H9NO2 B024765 2(1H)-Pyridinone, 5-ethyl-4-hydroxy- CAS No. 104885-49-6

2(1H)-Pyridinone, 5-ethyl-4-hydroxy-

Cat. No.: B024765
CAS No.: 104885-49-6
M. Wt: 139.15 g/mol
InChI Key: OOZJUMVQRHFVEI-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 5-ethyl-4-hydroxy- is a heterocyclic compound that belongs to the class of pyridinones This compound is characterized by a pyridinone ring with an ethyl group at the 5-position and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyridinone, 5-ethyl-4-hydroxy- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl acetoacetate with an appropriate amine can lead to the formation of the pyridinone ring. The reaction conditions typically involve heating the reactants in the presence of a catalyst, such as an acid or base, to facilitate the cyclization process.

Industrial Production Methods: Industrial production of 2(1H)-Pyridinone, 5-ethyl-4-hydroxy- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2(1H)-Pyridinone, 5-ethyl-4-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.

    Reduction: The carbonyl group in the pyridinone ring can be reduced to form a hydroxyl group.

    Substitution: The ethyl group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 5-ethyl-4-oxo-2(1H)-pyridinone.

    Reduction: Formation of 5-ethyl-4-hydroxy-2(1H)-pyridinone.

    Substitution: Formation of various substituted pyridinones depending on the nucleophile used.

Scientific Research Applications

2(1H)-Pyridinone, 5-ethyl-4-hydroxy- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 5-ethyl-4-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 4-position can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyridinone ring can interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

2(1H)-Pyridinone, 5-ethyl-4-hydroxy- can be compared with other similar compounds, such as:

    2(1H)-Pyridinone, 4-hydroxy-: Lacks the ethyl group at the 5-position, which may affect its biological activity and chemical reactivity.

    2(1H)-Pyridinone, 5-methyl-4-hydroxy-: Contains a methyl group instead of an ethyl group, which can influence its physical and chemical properties.

    2(1H)-Pyridinone, 5-ethyl-4-methoxy-: Has a methoxy group at the 4-position instead of a hydroxyl group, altering its hydrogen bonding capability and reactivity.

The unique combination of the ethyl group at the 5-position and the hydroxyl group at the 4-position in 2(1H)-Pyridinone, 5-ethyl-4-hydroxy- contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-ethyl-4-hydroxy-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-2-5-4-8-7(10)3-6(5)9/h3-4H,2H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZJUMVQRHFVEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC(=O)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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